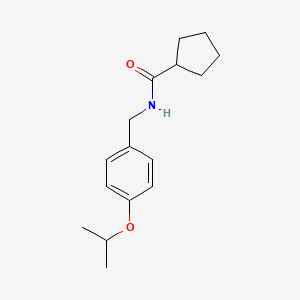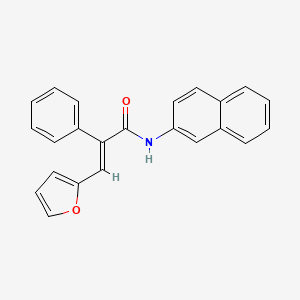
N-(4-isopropoxybenzyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropoxybenzyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that was first identified in 1989. It is a member of the secretin/glucagon family of peptides and is widely distributed throughout the central and peripheral nervous systems. PACAP-27 has been shown to have a variety of biological effects, including neuroprotection, vasodilation, and regulation of hormone secretion.
作用机制
The mechanism of action of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is complex and involves the activation of multiple signaling pathways. It has been shown to bind to three different receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). cAMP then activates a variety of downstream effectors, including protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue and receptor subtype involved. In the nervous system, this compound has been shown to regulate neurotransmitter release, modulate synaptic plasticity, and promote neuronal survival. In the cardiovascular system, this compound has been found to induce vasodilation and inhibit platelet aggregation. Additionally, this compound has been shown to regulate hormone secretion in the pituitary gland and the pancreas.
实验室实验的优点和局限性
One of the advantages of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is its stability, which allows for easy storage and handling in laboratory experiments. Additionally, its well-defined structure and known receptor binding properties make it a useful tool for studying the function of the PACAP receptor system. However, one of the limitations of this compound is its relatively high cost, which may limit its use in larger-scale experiments.
未来方向
There are several future directions for research on N-(4-isopropoxybenzyl)cyclopentanecarboxamide. One area of interest is the development of this compound-based therapies for neurological diseases, such as stroke and Alzheimer's disease. Additionally, there is ongoing research into the role of this compound in the regulation of hormone secretion and its potential therapeutic applications in endocrine disorders. Finally, there is interest in the development of novel PACAP receptor agonists and antagonists for use in basic research and drug development.
合成方法
The synthesis of N-(4-isopropoxybenzyl)cyclopentanecarboxamide involves solid-phase peptide synthesis, which is a widely used method in the field of peptide chemistry. The process involves the stepwise addition of amino acids to a growing peptide chain, with the use of protecting groups to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
科学研究应用
N-(4-isopropoxybenzyl)cyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in a variety of models of neurological disease, including stroke, traumatic brain injury, and Alzheimer's disease. Additionally, this compound has been found to have vasodilatory effects, which may have implications for the treatment of cardiovascular disease.
属性
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-9-7-13(8-10-15)11-17-16(18)14-5-3-4-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLYPULUGPZBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
![N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)


![5-[(3-fluorophenoxy)methyl]-N-[2-(4-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289023.png)
![N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide](/img/structure/B5289026.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylacetamide](/img/structure/B5289029.png)

![3-ethyl-5-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}isoxazole](/img/structure/B5289039.png)
![2-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5289046.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289054.png)
![1'-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5289059.png)
![7-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289065.png)
